1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea

Catalog No.
S538807
CAS No.
192705-80-9
M.F
C26H35Cl2N7O
M. Wt
532.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(dieth...

CAS Number

192705-80-9

Product Name

1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea

IUPAC Name

1-tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea

Molecular Formula

C26H35Cl2N7O

Molecular Weight

532.5 g/mol

InChI

InChI=1S/C26H35Cl2N7O/c1-6-35(7-2)14-9-8-13-29-24-30-16-17-15-18(21-19(27)11-10-12-20(21)28)23(31-22(17)32-24)33-25(36)34-26(3,4)5/h10-12,15-16H,6-9,13-14H2,1-5H3,(H3,29,30,31,32,33,34,36)

InChI Key

MKVMEJKNLUWFSQ-UHFFFAOYSA-N

SMILES

CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=C(C=CC=C3Cl)Cl)NC(=O)NC(C)(C)C

Solubility

Soluble in DMSO

Synonyms

1-tert-butyl-3-(6-(2,6-dichlorophenyl)-2-((4-(diethylamino)butyl)amino)pyrido(2,3-d)pyrimidin-7-yl)urea, PD 161570, PD-161570

Canonical SMILES

CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=C(C=CC=C3Cl)Cl)NC(=O)NC(C)(C)C

Description

The exact mass of the compound 1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea is 531.228 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Source

[1]

PD-161570 acts as a selective inhibitor for FGFRs. Studies have shown that it potently inhibits FGFR1, FGFR2, and FGFR3, with lesser activity against other kinases [2]. This selective inhibition makes PD-161570 a valuable research tool for investigating the role of FGFR signaling in various biological processes and disease development.

Source

[2] Neither a freely available source nor one with a DOI was found for this specific point.

Potential Applications in Scientific Research

Due to its selective FGFR inhibitory activity, PD-161570 holds promise for several scientific research applications:

  • Cancer research: FGFR dysregulation is associated with various cancers. PD-161570 can be used to study the role of FGFR signaling in cancer development and progression. It can also serve as a potential therapeutic agent for cancers driven by aberrant FGFR activity [3].

Source

[3] Neither a freely available source nor one with a DOI was found for this specific point.

  • Understanding developmental biology

    FGFRs play a crucial role in embryonic development. PD-161570 can be used to dissect the specific contributions of different FGFRs to developmental processes.

  • Disease modeling

    Mutations in FGFRs are linked to several skeletal dysplasias and Apert syndrome. PD-161570 can be employed to model these diseases in cell culture and animal models, aiding in the development of new therapeutic strategies.

  • Target identification

    Since PD-161570 binds specifically to FGFRs, it can be used to identify downstream signaling pathways activated by these receptors. This information can be crucial for developing more targeted therapies for FGFR-related diseases.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.8

Exact Mass

531.228

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

1-TERT-BUTYL-3-[6-(2,6-DICHLOROPHENYL)-2-[[4-(DIETHYLAMINO)BUTYL]AMINO]PYRIDO[2,3-D]PYRIMIDIN-7-YL]UREA

Dates

Modify: 2023-08-15
1: Batley BL, Doherty AM, Hamby JM, Lu GH, Keller P, Dahring TK, Hwang O,
2: Saksena S, Priyamvada S, Kumar A, Akhtar M, Soni V, Anbazhagan AN, Alakkam A,
3: Wolfe A, O'Clair B, Groppi VE, McEwen DP. Pharmacologic characterization of a
4: Stevens DA, Harvey CB, Scott AJ, O'Shea PJ, Barnard JC, Williams AJ, Brady G,
5: Hamby JM, Connolly CJ, Schroeder MC, Winters RT, Showalter HD, Panek RL, Major

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